Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)-
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Overview
Description
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- is a chemical compound with a unique structure that includes both ester and oxime functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The oxime group is introduced through the reaction of the ester with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- involves its interaction with molecular targets through its ester and oxime groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with similar ester derivatives.
Dimethyl malonate: An ester of malonic acid used in organic synthesis.
Diethyl malonate: Another ester of malonic acid with similar reactivity.
Properties
CAS No. |
72109-48-9 |
---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methoxyiminopropanedioate |
InChI |
InChI=1S/C7H11NO5/c1-4-13-7(10)5(8-12-3)6(9)11-2/h4H2,1-3H3 |
InChI Key |
SCHSPILZFJKGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)OC |
Origin of Product |
United States |
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